molecular formula C8H12Cl2N2 B1443295 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride CAS No. 1187932-50-8

1-(Pyridin-3-yl)cyclopropanamine dihydrochloride

Cat. No. B1443295
M. Wt: 207.1 g/mol
InChI Key: CTOQLERDGYBWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Pyridin-3-yl)cyclopropanamine dihydrochloride” is a chemical compound with the CAS Number: 1187932-50-8 . It has a molecular weight of 207.1 . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for “1-(Pyridin-3-yl)cyclopropanamine dihydrochloride” is 1S/C8H10N2.2ClH/c9-8(3-4-8)7-2-1-5-10-6-7;;/h1-2,5-6H,3-4,9H2;2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Metal-Coordination and Self-Assembly

Metal-coordinating abilities of pyridazine derivatives, related to 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride, facilitate the self-assembly into gridlike metal complexes with copper(I) or silver(I) ions. This attribute underlines their potential in creating complex molecular architectures useful in materials science and nanotechnology (Hoogenboom et al., 2006).

Crystal Packing Influenced by Interactions

Research highlights the significance of C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing of isomeric compounds involving pyridine rings. These interactions influence the structural arrangement and stability, important for understanding molecular crystallinity and designing new materials (Lai et al., 2006).

Water Oxidation Catalysts

Pyridazine derivatives have been used to synthesize dinuclear complexes showing significant activity in water oxidation reactions. This application is critical for developing efficient and sustainable methods to produce oxygen, a fundamental process in energy conversion and storage (Zong & Thummel, 2005).

Anticancer Agent Development

Some pyridine derivatives have been explored for their cytotoxic effects, with potential as anticancer agents. Studies on titanocene derivatives, containing pyridine moieties, have shown promising results in inhibiting cancer cell growth, pointing towards new chemotherapy drugs (Hogan et al., 2008).

Synthesis of Bioactive Compounds

Efficient synthetic routes leveraging pyridine derivatives have been developed for piperazine-2,6-dione and related compounds with significant anticancer activity. These methodologies offer new pathways for the synthesis of bioactive molecules, contributing to pharmaceutical development (Kumar et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

1-pyridin-3-ylcyclopropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c9-8(3-4-8)7-2-1-5-10-6-7;;/h1-2,5-6H,3-4,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOQLERDGYBWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=CC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-yl)cyclopropanamine dihydrochloride

CAS RN

1187932-50-8
Record name 1-(pyridin-3-yl)cyclopropan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride
Reactant of Route 4
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.